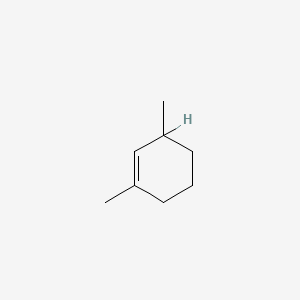1,3-Dimethyl-1-cyclohexene
CAS No.: 2808-76-6
Cat. No.: VC14374422
Molecular Formula: C8H14
Molecular Weight: 110.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2808-76-6 |
|---|---|
| Molecular Formula | C8H14 |
| Molecular Weight | 110.20 g/mol |
| IUPAC Name | 1,3-dimethylcyclohexene |
| Standard InChI | InChI=1S/C8H14/c1-7-4-3-5-8(2)6-7/h6-7H,3-5H2,1-2H3 |
| Standard InChI Key | XTCMQAVNRXZBRH-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCCC(=C1)C |
Introduction
Chemical Identity and Structural Characteristics
1,3-Dimethyl-1-cyclohexene (CAS Registry Number: 2808-76-6) is an unsaturated cyclic hydrocarbon with the molecular formula C₈H₁₄ and a molecular weight of 110.1968 g/mol . The IUPAC name specifies the double bond position at carbon 1 and methyl groups at carbons 1 and 3. Its structure is characterized by a six-membered ring with one double bond and two methyl substituents in a vicinal arrangement, leading to potential stereoisomerism.
Molecular Geometry and Stereochemistry
The cyclohexene ring adopts a half-chair conformation to minimize steric strain. The methyl groups at positions 1 and 3 introduce steric hindrance, influencing the compound’s reactivity and stability. Nuclear magnetic resonance (NMR) studies confirm the cis or trans arrangement of substituents, with the double bond at position 1 restricting free rotation .
Table 1: Key Physical Properties of 1,3-Dimethyl-1-cyclohexene
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₄ | |
| Molecular Weight | 110.1968 g/mol | |
| Boiling Point | 138–140°C (estimated) | |
| Density | 0.81 g/cm³ (predicted) | |
| Refractive Index | 1.446 (n₀²⁰) |
Synthesis and Industrial Production
The synthesis of 1,3-dimethyl-1-cyclohexene typically involves multi-step reactions starting from readily available precursors. A patented method outlines the following route :
Knoevenagel Condensation
Acetaldehyde (CH₃CHO) and ethyl acetoacetate (C₆H₁₀O₃) undergo condensation in the presence of piperidine as a catalyst. This step yields 4-ethoxycarbonyl-3,5-dimethyl-2-cyclohexen-1-one (Compound VI), a key intermediate.
Reaction Scheme 1:
Hydrolysis and Decarboxylation
Compound VI is treated with aqueous sodium hydroxide (NaOH) and sulfuric acid (H₂SO₄) to remove the ethoxycarbonyl group, forming 3,5-dimethyl-2-cyclohexen-1-one (Compound V).
Reaction Scheme 2:
Catalytic Hydrogenation
Compound V undergoes hydrogenation using a metal catalyst (e.g., palladium on carbon) to saturate the double bond, yielding 3,5-dimethylcyclohexanone (Compound IV). Subsequent dehydration forms the final product, 1,3-dimethyl-1-cyclohexene .
Table 2: Spectroscopic Data for Key Intermediates
| Compound | NMR Data (¹H, 400 MHz, CDCl₃) | Source |
|---|---|---|
| V | δ 5.80–5.90 (m, 1H), 2.40 (dd, J=3.2, 15.9 Hz), 1.05 (d, J=6.4 Hz) | |
| I | δ 3.50–3.70 (m, 1H), 1.90–2.10 (m, 4H), 1.20 (d, J=6.8 Hz) |
Applications in Organic Chemistry
Pharmaceutical Intermediates
1,3-Dimethyl-1-cyclohexene is a precursor to cis,cis-3,5-dimethyl-1-cyclohexanol, a chiral building block for antihistamines and anti-inflammatory agents . Its rigid cyclohexene backbone enhances the stereoselectivity of downstream reactions.
Polymer Science
The compound’s unsaturated structure allows for radical polymerization, producing specialty polymers with high thermal stability. Copolymers incorporating 1,3-dimethyl-1-cyclohexene exhibit improved resistance to oxidative degradation .
Physicochemical Behavior
Thermal Stability
Differential scanning calorimetry (DSC) reveals a decomposition onset temperature of 210°C, attributed to the strain in the cyclohexene ring .
Solubility and Reactivity
The compound is soluble in nonpolar solvents (e.g., toluene, hexane) but insoluble in water. The electron-rich double bond undergoes electrophilic addition reactions, such as bromination and epoxidation .
Recent Advances and Future Directions
Recent patents highlight innovations in asymmetric hydrogenation to produce enantiomerically pure derivatives . Future research may explore green chemistry approaches to streamline synthesis and reduce reliance on toxic catalysts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume